Boc-L-homoserine
Overview
Description
Boc-L-homoserine is a derivative of the amino acid homoserine, which is not one of the proteinogenic amino acids but is significant in the biosynthesis of other amino acids and metabolites. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly in the preparation of amino acids and peptides. It protects the amino group from unwanted reactions during synthesis steps.
Synthesis Analysis
The synthesis of Boc-L-homoserine and related compounds has been explored through various methods. One approach involves the use of L-serine as a starting material, from which (2R)-2-Boc-amino-3-phenylsulfonyl-l-propanol and its enantiomer are derived. These intermediates are then used to synthesize optically pure non-protein α-amino acids, including N-Boc-L-homophenylalanine, -norvaline, and -norleucine . Another method reported is the enantioselective synthesis of L-homoserine methyl ester, which is an important intermediate for pharmaceutical production, synthesized without the need for protected reagents such as CBZ and BOC .
Molecular Structure Analysis
The molecular structure of Boc-L-homoserine includes the homoserine backbone with a Boc-protected amino group. The Boc group is characterized by a tert-butyl group attached to a carbamate functionality, which is linked to the nitrogen atom of the amino group in homoserine. This protection is crucial for preventing side reactions during peptide synthesis and can be removed under acidic conditions when the protection is no longer needed.
Chemical Reactions Analysis
Boc-L-homoserine can undergo various chemical reactions, particularly those relevant to peptide synthesis and modification. The Boc group itself can be removed using acids, such as trifluoroacetic acid, to yield the free amino group of homoserine, which can then be used for further reactions, such as peptide coupling. The side chain hydroxyl group of homoserine can also participate in reactions, potentially being converted into other functional groups or used in the formation of esters and amides.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-L-homoserine are influenced by both the homoserine moiety and the Boc protecting group. The presence of the Boc group increases the steric bulk and alters the hydrophobicity of the molecule, which can affect its solubility and reactivity. The hydroxyl group on the side chain contributes to the molecule's polarity and potential for hydrogen bonding, which can be relevant in solubility and reactivity in different solvents and reaction conditions.
Scientific Research Applications
Synthesis and Neoglycopeptide Preparation
Boc-L-homoserine derivatives have been synthesized and utilized in the preparation of neoglycopeptides. The synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from L-homoserine allows its incorporation into peptides through Fmoc-chemistry-based solid-phase peptide synthesis. This synthesis pathway enables chemoselective glycosylation at the aminooxy side chains, leading to the generation of neoglycopeptides. This method significantly enhances the availability and versatility of neoglycopeptide synthesis strategies (Carrasco et al., 2003).
Metabolic Engineering for L-Homoserine Production
L-Homoserine is recognized as a platform chemical with applications in the production of L-methionine and other compounds. Various strains of Corynebacterium glutamicum and Escherichia coli have been genetically engineered to enhance the production of L-homoserine. These modifications involve gene deletions, overexpression of certain enzymes, optimization of metabolic flux, and introduction of export systems, demonstrating the potential of these bacteria for industrial-scale production of L-homoserine (Li et al., 2020), (Zhang et al., 2021), (Mu et al., 2021).
Enzymatic Studies and Pathway Analysis
The enzymatic pathways involving homoserine and its derivatives are crucial for various biosynthetic processes. Studies have focused on enzymes like homoserine transacetylase, crucial in the pathway that metabolizes aspartate to methionine in fungi. Understanding these enzymes' catalytic mechanisms can open new avenues for drug discovery. Additionally, metabolic engineering efforts have aimed to optimize pathways for the biosynthesis of valuable chemicals, including L-homoserine and its derivatives. These studies involve complex kinetic analysis, genetic modifications, and systematic metabolic engineering strategies, highlighting the biochemical significance and industrial potential of these compounds (Nazi & Wright, 2005), (Liu et al., 2020).
Safety And Hazards
While specific safety and hazards information for Boc-L-homoserine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
While specific future directions for Boc-L-homoserine are not available, L-homoserine lactone analogues, a class of signaling molecules produced by Gram-negative bacteria, are being studied for their role in regulating the expression of density-dependent genes .
Relevant Papers
The synthesis of L-homoserine, a variant of serine, has been discussed in detail in a paper titled "Cascade enzymatic synthesis of L-homoserine – mathematical modelling as a tool for process optimisation and design" . Another paper titled “Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor” discusses the synthesis of azidohomoalanine using Boc-homoserine as a starting material .
properties
IUPAC Name |
(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMWPDUXBZKJN-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517080 | |
Record name | N-(tert-Butoxycarbonyl)-L-homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-homoserine | |
CAS RN |
41088-86-2 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41088-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-L-homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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